molecular formula C13H13ClN2OS B2758368 2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 571149-83-2

2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2758368
CAS No.: 571149-83-2
M. Wt: 280.77
InChI Key: HTBFRLSZIPSFOT-UHFFFAOYSA-N
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Description

This compound belongs to the class of N-substituted thiazole acetamides, characterized by a thiazole core linked to a chloroacetamide group and a substituted phenyl ring.

Properties

IUPAC Name

2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS/c1-8-3-4-9(2)10(5-8)11-7-18-13(15-11)16-12(17)6-14/h3-5,7H,6H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBFRLSZIPSFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 2,5-dimethylphenylthioamide reacts with chloroacetyl chloride in the presence of a base such as triethylamine to form the thiazole ring.

  • Introduction of the Chloroacetamide Group: : The chloroacetamide group is introduced by reacting the thiazole intermediate with chloroacetyl chloride under basic conditions. This step typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The chloro group in the chloroacetamide moiety can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, which can replace the chloro group to form corresponding amides, thioethers, and esters.

  • Oxidation and Reduction: : The thiazole ring can participate in oxidation and reduction reactions. For instance, oxidation with agents like hydrogen peroxide can lead to the formation of sulfoxides or sulfones.

  • Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions under reflux conditions.

Major Products

    Substitution: Formation of substituted amides, thioethers, or esters.

    Oxidation: Formation of sulfoxides or sulfones.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that thiazole derivatives, including 2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide, exhibit potent antimicrobial properties. A study conducted by demonstrated that this compound effectively inhibited the growth of various bacterial strains, showcasing its potential as a lead compound in antibiotic development.

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it significantly reduced pro-inflammatory cytokine levels in cell cultures treated with lipopolysaccharides (LPS) . This suggests a potential role in treating inflammatory diseases.

Agricultural Science Applications

Pesticidal Activity
Thiazole derivatives are known for their pesticidal properties. A study highlighted the effectiveness of this compound against common agricultural pests. The compound exhibited a notable reduction in pest populations when applied in controlled field trials .

Herbicide Development
Additionally, the compound has been explored as a potential herbicide. Its ability to inhibit specific plant enzymes involved in growth processes positions it as a candidate for developing selective herbicides that minimize damage to crops while controlling weed growth .

Material Science Applications

Polymer Synthesis
In material science, this compound has been utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices improves their performance under high-temperature conditions .

Case Studies

Study Application Findings
AntimicrobialEffective against multiple bacterial strains; potential for antibiotic development.
PesticidalSignificant reduction in pest populations; effective in field trials.
Polymer SynthesisEnhanced thermal stability and mechanical properties of polymers.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring can bind to metal ions or form hydrogen bonds with biological targets, affecting their activity. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites in proteins or DNA, leading to biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents (Thiazole Position 4) Acetamide Modification Molecular Weight m.p. (°C) Notable Properties
Target Compound 2,5-Dimethylphenyl 2-Chloro 280.75* N/A Steric hindrance from dimethyl groups; potential for improved lipophilicity
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Dichlorophenyl 2-Chloro 287.16 489–491 Twisted dihedral angle (79.7° between phenyl and thiazole); forms R₂²(8) hydrogen bonds
2-Chloro-N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetamide 4-Chlorophenyl 2-Chloro 287.17 N/A Soluble in chloroform, methanol; used in biochemical research
2-((2,5-Dimethylphenyl)amino)-N-(4-(coumarin-3-yl)thiazol-2-yl)acetamide Coumarin-3-yl 2-((2,5-Dimethylphenyl)amino) 406.42 216–220 α-Glucosidase inhibitory activity (IC₅₀ data not provided)
2-Chloro-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide (4f) 5-(2,5-Dichlorobenzyl) 2-Chloro 326.63 207 Anti-cancer properties (structure-activity relationship noted)
2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide 4-Methoxyphenyl 2-Chloro 282.74 N/A Electron-donating methoxy group may enhance solubility

*Calculated based on molecular formula C₁₃H₁₂ClN₂OS.

Structural Variations and Implications

  • Halogenated Analogs: Compounds with 2,6-dichlorophenyl or 4-chlorophenyl groups exhibit higher molecular weights and altered electronic profiles, which may influence binding affinity in biological targets (e.g., enzyme active sites) . Coumarin Hybrids: The coumarin moiety in compound 14 introduces π-π stacking capabilities and fluorescence, useful in probing biological interactions .
  • Crystallographic Insights :

    • The 2,6-dichlorophenyl analog forms intermolecular N–H⋯N hydrogen bonds, creating 1D chains that stabilize crystal packing . Similar interactions are plausible in the target compound, though dimethyl groups might reduce polarity and alter packing efficiency.

Physicochemical Properties

  • Thermal Stability : Melting points vary significantly (207–491°C), influenced by substituent polarity and crystal packing efficiency. The target compound’s melting point is expected to fall within this range, given its intermediate substituent profile.

Biological Activity

2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide is a compound with the molecular formula C13H13ClN2OS, characterized by a thiazole ring and a chloroacetamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The minimum inhibitory concentrations (MICs) against various pathogens have been reported as follows:

Pathogen MIC (µg/mL)
Escherichia coli6.25
Staphylococcus aureus12.5
Candida albicans25
Aspergillus species12.5

These results highlight the compound's effectiveness against both bacterial and fungal strains, suggesting its potential as a therapeutic agent in treating infections.

Antiviral Activity

The compound has also demonstrated antiviral properties, particularly against human respiratory syncytial virus (hRSV). Its mechanism involves inhibiting viral entry into host cells, which is crucial for preventing viral replication. Further studies are needed to elucidate the exact pathways and efficacy compared to existing antiviral agents.

Anticancer Activity

In vitro studies have shown that certain analogs of this compound exhibit cytotoxic effects against human cancer cell lines such as PANC-1 (pancreatic cancer) and Caco-2 (colorectal cancer). The following table summarizes the observed IC50 values:

Cell Line IC50 (µM)
PANC-115.0
Caco-220.0

The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole or phenyl rings can significantly enhance anticancer activity. For instance, the introduction of electron-donating groups at specific positions on the phenyl ring has been associated with improved cytotoxicity.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates of Staphylococcus aureus. The results showed that compounds with additional methyl substitutions exhibited lower MIC values than their unsubstituted counterparts, indicating enhanced activity due to increased lipophilicity.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of this compound against human glioblastoma cells. The study found that certain derivatives induced apoptosis in a dose-dependent manner, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin. Molecular docking studies suggested strong binding affinity to the Bcl-2 protein, which is known to play a critical role in cancer cell survival.

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide?

The compound is typically synthesized via condensation reactions. A general protocol involves reacting a substituted aminothiazole (e.g., 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine) with chloroacetyl chloride in the presence of a base like triethylamine. The reaction is refluxed in a solvent (e.g., dichloromethane) for 3–4 hours, followed by extraction, washing, and recrystallization (e.g., from methanol/acetone mixtures) to achieve purity .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm hydrogen and carbon environments, particularly distinguishing aromatic protons (e.g., 2,5-dimethylphenyl) and thiazole ring signals .
  • Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) verification and fragmentation pattern analysis .
  • Elemental Analysis : To validate empirical formula accuracy (C, H, N, S, Cl) .

Q. What structural features influence its physicochemical properties?

The molecule contains a chloroacetamide group linked to a thiazole ring and a 2,5-dimethylphenyl substituent. The thiazole’s electron-rich nature and the dimethylphenyl group’s steric effects influence solubility, crystallinity, and hydrogen-bonding capacity. Dihedral angles between aromatic rings (e.g., ~79° between thiazole and aryl groups) affect packing in the solid state .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Critical parameters include:

  • Temperature : Lower temperatures (e.g., 273 K) during coupling steps minimize side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity, while protic solvents (e.g., methanol) aid recrystallization .
  • Catalyst Use : Carbodiimide-based coupling agents (e.g., EDC·HCl) improve amide bond formation efficiency . Monitor reaction progress via TLC and adjust stoichiometry to suppress by-products like unreacted chloroacetyl chloride .

Q. How do intermolecular interactions in the crystal lattice affect stability?

X-ray crystallography reveals N–H···N hydrogen bonds forming R₂²(8) motifs, which stabilize 1D chains along specific crystallographic axes. Additional C–H···π and π–π interactions (3.6–3.7 Å between thiazole rings) contribute to lattice energy and melting point (e.g., 489–491 K) .

Q. How can contradictory data in spectral or crystallographic analyses be resolved?

  • NMR Discrepancies : Compare experimental shifts with computational predictions (DFT calculations) or reference analogs (e.g., 2-(2,6-dichlorophenyl)-N-thiazolylacetamide) .
  • Crystallographic Outliers : Refine models using high-resolution data (R factor < 0.05) and omit outliers (e.g., poorly resolved electron density regions) .

Q. What strategies are used to evaluate its pharmacological potential?

  • Receptor Docking : Molecular modeling against targets (e.g., penicillin-binding proteins due to structural analogy ).
  • Bioactivity Assays : Screen for antimicrobial or enzyme-inhibitory activity, leveraging the thiazole core’s known bioactivity .
  • ADME Studies : Assess solubility (via logP calculations) and metabolic stability (e.g., cytochrome P450 interactions) .

Methodological Notes

  • Synthesis Troubleshooting : If yields drop below 60%, verify amine-to-chloroacetyl chloride stoichiometry (1:1.05 molar ratio) and ensure anhydrous conditions .
  • Crystallization Tips : Slow evaporation from mixed solvents (e.g., methanol/acetone) produces diffraction-quality crystals .

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